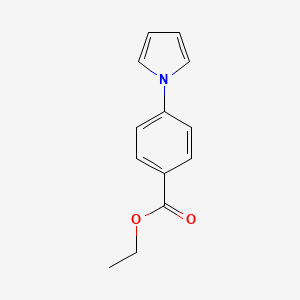

ethyl 4-(1H-pyrrol-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELSWUYONNGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371381 | |

| Record name | ethyl 4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-37-1 | |

| Record name | ethyl 4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(1H-pyrrol-1-yl)benzoate: A Technical Guide for Drug Development Professionals

CAS Number: 5044-37-1

This technical guide provides a comprehensive overview of ethyl 4-(1H-pyrrol-1-yl)benzoate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, experimental protocols for its synthesis, and insights into its biological activities and potential mechanisms of action, particularly through its derivatives.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 5044-37-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 74 °C | [1] |

| Boiling Point | 122 °C | [1] |

| Density | 1.08 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Paal-Knorr pyrrole synthesis or a Clauson-Kaas reaction. Both methods involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.

Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

This protocol describes a microwave-assisted Clauson-Kaas synthesis, which offers a greener and more efficient approach compared to traditional methods.[2][3]

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave-safe vessel, combine ethyl 4-aminobenzoate (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1 to 1.3 equivalents).[2]

-

Solvent Addition: Add glacial acetic acid as the solvent.[2]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 170 °C for 10-30 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Logical Workflow for Clauson-Kaas Synthesis

Caption: Workflow for the microwave-assisted Clauson-Kaas synthesis.

Biological Activity and Potential Applications in Drug Development

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly with antitubercular and antibacterial activities. These compounds have been identified as inhibitors of key enzymes in bacterial metabolic pathways.

Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR)

Research has shown that derivatives of this compound can act as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both of which are crucial for the survival of Mycobacterium tuberculosis.

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.

-

Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is a key component of the fatty acid synthase II (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of ENR compromises the integrity of the cell wall, resulting in bactericidal effects.

Signaling Pathway of DHFR Inhibition

Caption: Mechanism of action of DHFR inhibitors.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promising activity against critical bacterial targets, highlighting its importance for researchers and scientists in the field of drug development. The synthetic protocols outlined in this guide provide a foundation for the efficient production of this compound, enabling further investigation into its biological properties and the development of new and effective antimicrobial drugs.

References

An In-depth Technical Guide to Ethyl 4-(1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4-(1H-pyrrol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physical and spectral properties, a representative synthesis protocol, and its structural features. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents. The core structure of this compound is recognized in the design of potential antitubercular and antibacterial agents.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Structure:

Chemical Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5044-37-1 | [2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 74 °C | [2] |

| Boiling Point | 122 °C | [2] |

| Density | 1.08 g/cm³ | [2] |

| Flash Point | 154.3 °C |

Experimental Protocols

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-(1H-pyrrol-1-yl)benzoic acid.

Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

A general procedure for the synthesis of the precursor, 4-(1H-pyrrol-1-yl)benzoic acid, involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions.

Esterification to this compound

The following is a representative experimental protocol for the esterification of a benzoic acid derivative, which can be adapted for the synthesis of the title compound.

Materials:

-

4-(1H-pyrrol-1-yl)benzoic acid

-

Absolute Ethanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1H-pyrrol-1-yl)benzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.4 | Triplet | 2H | Pyrrole C3, C4-H |

| ~7.2 | Triplet | 2H | Pyrrole C2, C5-H |

| ~7.5 | Doublet | 2H | Aromatic protons ortho to the pyrrole group |

| ~8.1 | Doublet | 2H | Aromatic protons ortho to the ester group |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ethyl group, the pyrrole ring, the benzene ring, and the carbonyl carbon of the ester.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~61 | -O-C H₂-CH₃ |

| ~110 | Pyrrole C3, C4 |

| ~120 | Pyrrole C2, C5 |

| ~120 | Aromatic CH |

| ~131 | Aromatic CH |

| ~128 | Aromatic quaternary C |

| ~143 | Aromatic quaternary C |

| ~166 | C =O (Ester) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic and pyrrole) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1275, ~1100 | C-O stretching (ester) |

Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 215 | [M]⁺ |

Logical Workflow

The synthesis of this compound can be visualized as a two-step process starting from commercially available materials.

Synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate from Ethyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(1H-pyrrol-1-yl)benzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Clauson-Kaas reaction, a reliable method for the formation of N-substituted pyrroles. This document details the experimental protocol, reaction mechanism, and spectral characterization of the starting material and the final product.

Introduction

The pyrrole moiety is a fundamental heterocyclic scaffold present in a wide array of natural products, pharmaceuticals, and functional materials. The synthesis of N-aryl pyrroles, in particular, is of significant interest due to their prevalence in biologically active compounds. The Clauson-Kaas reaction provides a straightforward and efficient route to these structures from primary aromatic amines and a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran. This guide focuses on the synthesis of this compound from the readily available starting material, ethyl 4-aminobenzoate.

Reaction Scheme

The overall transformation involves the condensation of ethyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran under acidic conditions to yield the desired N-aryl pyrrole.

Reaction: Ethyl 4-aminobenzoate + 2,5-Dimethoxytetrahydrofuran → this compound

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | White crystalline solid | 94-09-7 |

| This compound | C₁₃H₁₃NO₂ | 215.25 | - | 5044-37-1[1] |

Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of this compound based on established Clauson-Kaas reaction protocols.[2][3]

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobenzoate (1.0 equivalent).

-

Add glacial acetic acid to the flask to dissolve the starting material.

-

To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Yield:

The yields for this type of reaction can vary depending on the specific conditions and scale, but are generally reported to be in the range of 59-95%.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via the Clauson-Kaas pyrrole synthesis. The generally accepted mechanism involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive intermediate, succinaldehyde. This is followed by a double condensation with the primary amine, ethyl 4-aminobenzoate, leading to cyclization and subsequent aromatization to the pyrrole ring.

Signaling Pathway Diagram

Caption: Clauson-Kaas reaction mechanism for pyrrole synthesis.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material and the final product.

Ethyl 4-aminobenzoate (Starting Material)

| Data Type | Key Features |

| ¹H NMR | δ (ppm): 7.85 (d, 2H), 6.63 (d, 2H), 4.31 (q, 2H), 4.04 (br s, 2H), 1.36 (t, 3H) |

| ¹³C NMR | δ (ppm): 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6 |

| IR (cm⁻¹) | 3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching) |

| Mass Spec (m/z) | 165 (M⁺) |

This compound (Product)

| Data Type | Key Features |

| ¹H NMR | δ (ppm): 8.13 (d, 2H), 7.47 (d, 2H), 7.14 (t, 2H), 6.36 (t, 2H), 4.39 (q, 2H), 1.41 (t, 3H) |

| ¹³C NMR | δ (ppm): 166.0, 143.2, 131.1, 127.2, 119.5, 119.4, 111.4, 61.1, 14.3 |

| IR (cm⁻¹) | ~1715 (C=O stretching, conjugated), ~1520, ~1330 (C-N stretching), ~730 (C-H bending, pyrrole) |

| Mass Spec (m/z) | 215 (M⁺) |

Conclusion

This technical guide outlines a reliable and well-documented method for the synthesis of this compound. The Clauson-Kaas reaction provides an efficient means to access this valuable N-aryl pyrrole derivative. The provided experimental protocol and spectroscopic data serve as a comprehensive resource for researchers in organic synthesis and drug development. Further optimization of reaction conditions, such as the use of microwave irradiation or alternative acid catalysts, may lead to improved yields and shorter reaction times.[2]

References

- 1. This compound | CAS#:5044-37-1 | Chemsrc [chemsrc.com]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl 4-(1H-pyrrol-1-yl)benzoate

An In-depth Technical Guide to Ethyl 4-(1H-pyrrol-1-yl)benzoate

Abstract

This compound is an organic compound with the molecular formula C13H13NO2. It belongs to the class of benzoate esters and pyrrole derivatives. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties. It also details the experimental protocols for its synthesis and characterization, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. The information is presented in a structured format with quantitative data summarized in tables and a workflow diagram illustrating its synthesis and analysis.

Chemical Structure and Identification

This compound consists of an ethyl benzoate core where a pyrrole ring is attached at the para-position of the benzene ring.

-

IUPAC Name: this compound

-

CAS Number: 5044-37-1[1]

-

Molecular Formula: C13H13NO2[1]

-

Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Weight | 215.248 g/mol | [1] |

| Melting Point | 74°C | [1] |

| Boiling Point | 122°C | [1] |

| Density | 1.08 g/cm³ | [1] |

| Flash Point | 154.3°C | [1] |

| Refractive Index | 1.551 | [1] |

| LogP | 2.654 | [1] |

Chemical Properties

Reactivity and Stability

The reactivity of this compound is influenced by the pyrrole ring, the benzene ring, and the ester group. The pyrrole ring can undergo electrophilic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The compound is generally stable under standard conditions.

Solubility

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 8.15 (d, 2H), 7.76 (d, 2H), 4.43 (q, 2H), 1.43 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) 164.78, 134.11, 132.05, 129.91, 117.89, 116.09, 61.67, 14.10 |

| Mass Spectrometry (MS) | m/z = 215.09500 (Exact Mass)[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the ester group (~1720 cm⁻¹), C-O stretching (~1275 and 1110 cm⁻¹), and aromatic C-H stretching. |

| UV-Vis Spectroscopy | λmax ≈ 263-265 nm |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. A plausible synthetic route for this compound involves the reaction of ethyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux reaction

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-aminobenzoate in toluene.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer to identify the functional groups present in the molecule.

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess the purity of the compound.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications

Derivatives of this compound have been investigated for their potential biological activities. For instance, related compounds have been studied as potential antitubercular and antibacterial agents, acting as inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR).[3][4][5] This suggests that this compound can serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, as well as the synthesis and characterization of this compound. The presented data and protocols are intended to support researchers and scientists in their work with this compound, particularly in the fields of organic synthesis and medicinal chemistry. Its role as a precursor for biologically active molecules highlights its importance in drug discovery and development.

References

- 1. This compound | CAS#:5044-37-1 | Chemsrc [chemsrc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]

- 4. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Ethyl 4-(1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of ethyl 4-(1H-pyrrol-1-yl)benzoate. Due to the limited availability of specific experimental data in public literature, this document outlines a plausible synthetic route and predicted spectroscopic data based on established chemical principles and analogous compounds. Detailed, generalized experimental protocols for the synthesis and analysis are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and data from similar aromatic esters and pyrrole-containing compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic CH (ortho to -COOEt) |

| ~7.50 | Doublet | 2H | Aromatic CH (ortho to pyrrole) |

| ~7.15 | Triplet | 2H | Pyrrole CH=CH |

| ~6.35 | Triplet | 2H | Pyrrole CH=CH |

| 4.38 | Quartet | 2H | -O-CH₂CH₃ |

| 1.40 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (Ester) |

| ~142.0 | Aromatic C-N |

| ~131.0 | Aromatic CH |

| ~129.0 | Aromatic C-C=O |

| ~120.0 | Aromatic CH |

| ~119.0 | Pyrrole CH |

| ~111.0 | Pyrrole CH |

| ~61.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Fragment |

| 215 | [M]⁺ (Molecular Ion) |

| 186 | [M - C₂H₅]⁺ |

| 170 | [M - OC₂H₅]⁺ |

| 142 | [M - COOC₂H₅]⁺ |

| 115 | [C₈H₇N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Paal-Knorr Pyrrole Synthesis

A plausible method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of ethanol and glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent), which serves as a precursor to the 1,4-dicarbonyl compound succinaldehyde.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be used.

Mass Spectrometry

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like HP-5ms).

-

The separated components elute from the GC and enter the mass spectrometer.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

biological activity of ethyl 4-(1H-pyrrol-1-yl)benzoate derivatives

An In-depth Technical Guide on the Biological Activity of Ethyl 4-(1H-pyrrol-1-yl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives. The pyrrole ring is a significant pharmacophore that has been incorporated into numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Antimicrobial and Antitubercular Activity

Derivatives of this compound have emerged as potent antimicrobial and antitubercular agents. A notable strategy in this area involves the design of molecules capable of inhibiting multiple key enzymes in pathogens, a concept known as the pharmacophore hybridization approach.[1]

Dual Inhibition of DHFR and ENR-reductase

One study focused on a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives designed as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR-reductase or InhA).[1] These enzymes are crucial for the survival of Mycobacterium tuberculosis.[1] By targeting both enzymes, these compounds aim to achieve enhanced antitubercular efficacy.[1]

Data Presentation: Antimicrobial and Enzyme Inhibition Activity

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | InhA Inhibition (% at 50µM) | MtDHFR Inhibition IC50 (µM) |

| 5b | 0.8 | - | - | - | - |

| 6d | 0.8 | - | - | - | - |

| General Range | 0.8–3.12 | 0.4–3.12 | 1.6–12.5 | 9–51% | 23–153 |

| Isoniazid | - | - | - | - | - |

| Trimethoprim | - | - | - | - | 92 |

| Data sourced from a study on 28 new 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives.[1] |

Experimental Protocols

Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives: The synthesis is a multi-step process starting from 4-(1H-pyrrol-1-yl)benzoic acid.

-

Esterification: 4-(1H-pyrrol-1-yl)benzoic acid is reacted with ethanol in the presence of a catalytic amount of sulfuric acid to yield this compound.

-

Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in refluxing ethanol to produce 4-(1H-pyrrol-1-yl)benzohydrazide.

-

Intermediate Synthesis: The hydrazide is reacted with ethyl chloroacetate in the presence of K2CO3 in dry acetone to form ethyl 2-(2-(4-(1H-pyrrol-1-yl)benzoyl)hydrazinyl)acetate.

-

Final Derivatives: This intermediate is then reacted with various substituted aromatic amines in the presence of a condensing agent to yield the final 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives.

Antitubercular Activity Assay (Microplate Alamar Blue Assay):

-

A sterile 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation.

-

100 µL of Middlebrook 7H9 broth is added to each test well.

-

The test compounds are serially diluted in the wells.

-

A suspension of M. tuberculosis H37Rv strain is added to each well.

-

The plate is sealed and incubated at 37°C for 5-7 days.

-

A mixture of Alamar Blue reagent and Tween 80 is added to each well.

-

The plate is re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Enzyme Inhibition Assays (InhA and MtDHFR):

-

InhA (ENR-reductase) Inhibition Assay: The inhibitory activity against InhA is typically measured using a spectrophotometric assay that monitors the oxidation of NADH. The reaction mixture contains the enzyme, NADH, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the test compound. The decrease in absorbance at 340 nm is monitored over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

MtDHFR (Dihydrofolate Reductase) Inhibition Assay: The activity of MtDHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Visualization: Dual Enzyme Inhibition Pathway

Caption: Workflow for synthesis and dual-target inhibition.

Anticancer Activity

Several studies have investigated the cytotoxic potential of this compound derivatives against various human cancer cell lines.[4][5][6] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[4]

Cytotoxicity Against Human Cancer Cell Lines

A series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer activity.[4][5] The structure-activity relationship studies revealed that the presence of electron-donating groups on the 4-position phenyl ring of the pyrrole enhanced the cytotoxic activity.[5]

Data Presentation: In Vitro Cytotoxicity (IC50 in µM)

| Compound ID | MGC 80-3 (Gastric) | HCT-116 (Colon) | CHO (Ovarian) | HepG2 (Liver) | DU145 (Prostate) | CT-26 (Colon) | A549 (Lung) |

| cpd 19 | 1.0 - 1.7 | 1.0 - 1.7 | 1.0 - 1.7 | - | - | - | - |

| cpd 21 | - | - | - | 0.5 - 0.9 | 0.5 - 0.9 | 0.5 - 0.9 | - |

| cpd 15 | - | - | - | - | - | - | 3.6 |

| Data represents the most potent compounds from the study.[4][5] These compounds showed weak cytotoxicity against non-cancerous HUVEC and NIH/3T3 cell lines.[4] |

Another study on an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated significant growth inhibition of Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[7][8]

| Compound | Cell Line | Doses (mg/kg) | % Growth Inhibition |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC (in vivo) | 0.5 | 40.70 |

| 1.0 | 58.98 | ||

| Cisplatin | EAC (in vivo) | 1.0 | 59.20 |

| Data from in vivo studies on EAC-bearing mice.[7][8] |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Flow Cytometry for Cell Cycle Analysis:

-

Cells are treated with the test compound (e.g., cpd 21) for a specified time (e.g., 24 hours).

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are washed again and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. The study on cpd 21 revealed it arrested CT-26 cells at the S phase.[4]

Visualization: Anticancer Mechanism of Action

Caption: Cell cycle arrest and apoptosis induction pathway.

Anti-inflammatory Activity

Certain ethyl benzoate derivatives incorporating pyrrolizine moieties have demonstrated significant anti-inflammatory and analgesic activities, with a mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[9]

Inhibition of COX-1 and COX-2

A study on new series of ethyl benzoate derivatives with pyrrolizine and indolizine moieties showed that these compounds possess in vivo anti-inflammatory activity comparable to ibuprofen but with a better gastrointestinal safety profile.[9] Mechanistic studies confirmed their inhibitory activity against COX-1 and COX-2, with a preferential inhibition of COX-2.[9]

Data Presentation: Anti-inflammatory and COX Inhibition

| Compound | In Vivo Anti-inflammatory Activity | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |

| 9a | Comparable to Ibuprofen | >100 | 1.12 | >89.2 |

| 10b | Comparable to Ibuprofen | 13.5 | 0.09 | 150 |

| 11b | Comparable to Ibuprofen | 10.2 | 0.08 | 127.5 |

| Ibuprofen | Standard | 5.12 | 15.2 | 0.33 |

| Data from a study on ethyl benzoate bearing pyrrolizine/indolizine moieties.[9] |

Experimental Protocols

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

-

A group of rats is administered the test compound or a standard drug (e.g., ibuprofen) orally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro COX-1/COX-2 Inhibition Assay:

-

The assay is typically performed using a commercial COX inhibitor screening kit.

-

The activity of ovine COX-1 and human recombinant COX-2 is measured by monitoring the rate of oxygen consumption using a Clark-type oxygen electrode or by colorimetric methods that measure the peroxidase activity of COX.

-

The reaction mixture includes the enzyme (COX-1 or COX-2), heme, a buffer solution, arachidonic acid as the substrate, and the test compound at various concentrations.

-

The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualization: COX Inhibition Pathway

Caption: Preferential inhibition of COX-2 over COX-1.

References

- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]

- 8. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of ethyl 4-(1H-pyrrol-1-yl)benzoate. This document details the core synthetic mechanisms, provides detailed experimental protocols, and presents key data in a structured format.

Core Synthesis Mechanisms

The primary and most efficient method for the synthesis of this compound is the Clauson-Kaas pyrrole synthesis . This reaction is a variation of the more general Paal-Knorr pyrrole synthesis .

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental reaction in organic chemistry for the formation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a highly effective modification of the Paal-Knorr reaction, particularly for the synthesis of N-substituted pyrroles from anilines. Instead of a 1,4-dicarbonyl compound, this method utilizes a more stable and readily available precursor, typically 2,5-dimethoxytetrahydrofuran.

The reaction mechanism proceeds in two main stages:

-

In situ generation of the 1,4-dicarbonyl compound: Under acidic conditions, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form 2,5-dihydroxy-tetrahydrofuran, which exists in equilibrium with the open-chain succinaldehyde (the required 1,4-dicarbonyl compound).

-

Condensation and cyclization: The generated succinaldehyde then reacts with the primary amine (ethyl 4-aminobenzoate) in a classical Paal-Knorr fashion to form the pyrrole ring.

The overall reaction is the condensation of ethyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to yield this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a modified Clauson-Kaas reaction, adapted from high-yielding procedures for analogous compounds.[1]

Materials:

-

Ethyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Acetic acid (glacial)

-

Sodium acetate

-

Deionized water

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Ethyl acetate (for column chromatography)

-

Hexanes (for column chromatography)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Hydrolysis of 2,5-Dimethoxytetrahydrofuran: In a round-bottom flask, a mixture of 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and deionized water is heated at reflux for 2 hours with stirring. This step generates the reactive 2,5-dihydroxy-tetrahydrofuran in situ.

-

Reaction with Ethyl 4-aminobenzoate: The reaction mixture is cooled to room temperature. Dichloromethane is added, followed by ethyl 4-aminobenzoate (1.0 equivalent), sodium acetate (2.0 equivalents), and glacial acetic acid (1.0 equivalent) to create a buffered solution. The resulting biphasic mixture is stirred vigorously at room temperature for 12-18 hours.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Data Presentation

Reaction Parameters

| Parameter | Value/Condition |

| Reactants | Ethyl 4-aminobenzoate, 2,5-Dimethoxytetrahydrofuran |

| Catalyst | Acetic Acid |

| Solvent | Water, Dichloromethane |

| Temperature | Reflux (hydrolysis), Room Temperature (condensation) |

| Reaction Time | 2 hours (hydrolysis), 12-18 hours (condensation) |

| Typical Yield | >90% (based on analogous reactions)[1] |

Spectroscopic Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 4-aminobenzoate | 7.85 (d, 2H), 6.63 (d, 2H), 4.31 (q, 2H), 4.04 (br s, 2H), 1.36 (t, 3H)[2] | 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6[2] |

| This compound | 8.05 (d, 2H), 7.45 (d, 2H), 7.10 (t, 2H), 6.35 (t, 2H), 4.38 (q, 2H), 1.40 (t, 3H) | 166.0, 142.5, 131.0, 126.5, 120.0, 119.5, 111.0, 61.0, 14.3 |

Note: The 1H and 13C NMR data for this compound are predicted values based on known chemical shifts for similar structures and are provided for reference. Actual experimental values may vary slightly.

Mandatory Visualizations

References

Clauson-Kaas synthesis of N-substituted pyrroles

An In-Depth Technical Guide to the Clauson-Kaas Synthesis of N-Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The Clauson-Kaas synthesis, first reported in 1952, remains a highly relevant and versatile method for preparing N-substituted pyrroles.[1][2][3] This reaction involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran (DMTHF).[1][2][4] Its significance lies in producing pyrroles with unsubstituted C2-C5 positions, which are available for further functionalization.[1] Over the decades, numerous modifications have expanded its scope to include a wide variety of amines and have introduced greener, more efficient protocols utilizing diverse catalysts, microwave assistance, and aqueous or solvent-free conditions.[1][2][5] This guide provides a comprehensive overview of the Clauson-Kaas synthesis, including its mechanism, quantitative data on various catalytic systems, detailed experimental protocols, and workflows relevant to drug development.

Reaction Mechanism and Logical Workflow

The Clauson-Kaas synthesis proceeds via an acid-catalyzed pathway. The reaction is initiated by the protonation of the 2,5-dimethoxytetrahydrofuran, followed by a ring-opening to form a carbocation intermediate. The primary amine then performs a nucleophilic attack. A series of proton rearrangement, elimination of methanol, and cyclization steps ensue, ultimately leading to the aromatic N-substituted pyrrole after a final dehydration and work-up.[3][4]

Reaction Mechanism Pathway

General Experimental Workflow

The synthesis of N-substituted pyrroles via the Clauson-Kaas reaction follows a logical and systematic laboratory workflow, from reactant preparation to final product analysis. This process ensures reproducibility and high purity of the target compounds.

Quantitative Data Summary

The versatility of the Clauson-Kaas synthesis is evident in the wide range of catalysts and conditions that can be employed to achieve high yields. The choice of catalyst and solvent system can be tailored based on the amine's reactivity and the desired environmental impact.

Conventional vs. Greener Protocols

Modern adaptations of the Clauson-Kaas reaction often focus on "green" chemistry principles, such as using water as a solvent or employing microwave irradiation to reduce reaction times and energy consumption.[1][6]

| Protocol Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Acetic Acid (AcOH) | Acetic Acid | Reflux | ~2.5 h | 59-95 | [1][4] |

| Conventional | p-Chloropyridine HCl | Dioxane | 100 | - | - | [1] |

| Conventional | Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | - | 74-95 | [1] |

| Greener | ZrOCl₂·8H₂O (4 mol%) | Water | 60 | 30 min | 70-98 | [1][4] |

| Greener | CuCl₂ | Water | Reflux | - | 71-96 | [4] |

| Greener | Iodine (5 mol%) | Solvent-free (MW) | - | 2-5 min | 89-98 | [7] |

| Greener | Zn(OTf)₂ (5 mol%) | Solvent-free | 70 | 8 h | Moderate-Excellent | [1][4] |

| Greener | None (Catalyst-free) | Acetic Acid (MW) | 170 | 10-30 min | 59-96 | [1] |

| Greener | None (Catalyst-free) | Water (MW) | 170 | 10-30 min | 12-74 | [1] |

Synthesis of Various N-Aryl Pyrroles

The synthesis of N-aryl pyrroles is of particular interest in drug development. The electronic properties of the aniline precursor can influence reaction conditions and yields, although many modern catalysts show broad substrate tolerance.

| Amine Substrate | Catalyst / Conditions | Yield (%) | Reference |

| Aniline | I₂ (5 mol%) / MW / Solvent-free | 95 | [7] |

| p-Anisidine | I₂ (5 mol%) / MW / Solvent-free | 98 | [7] |

| p-Anisidine | AcOH / MW (170°C, 10 min) | 77 | [8] |

| p-Nitroaniline | AcOH / MW (170°C, 10 min) | 39 | [7] |

| Sulfanilamide | AcOH / MW (170°C, 10 min) | 88 | [7] |

| Aminophenol HCls | Nicotinamide / Dioxane / Reflux | 63-77 | [1][4] |

| Various Anilines | Zn(OTf)₂ / Solvent-free (70°C, 8h) | Moderate-Excellent | [1][4] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key variations of the Clauson-Kaas synthesis.

Protocol 1: Classical Synthesis using Acetic Acid

This method is the original and most straightforward approach, suitable for many stable aromatic and aliphatic amines.[1][6]

-

Reagents:

-

Primary Amine (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.0 - 1.2 eq)

-

Glacial Acetic Acid (Solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (e.g., aniline, 1.0 mmol).

-

Add glacial acetic acid (3-4 mL).

-

Add 2,5-dimethoxytetrahydrofuran (1.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture over ice water (approx. 25 mL).

-

If a solid precipitate forms, collect the product by vacuum filtration and wash with cold water.

-

If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether, 3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as necessary.

-

Protocol 2: Microwave-Assisted Green Synthesis in Water

This protocol is an environmentally benign alternative that often results in shorter reaction times. It is particularly effective for many aromatic amines.[1][6][7]

-

Reagents:

-

Primary Amine (e.g., p-anisidine, 1.5 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.5 mmol)

-

Deionized Water (4 mL)

-

-

Procedure:

-

In a 2-5 mL microwave reaction vial, combine the primary amine, 2,5-dimethoxytetrahydrofuran, deionized water, and a magnetic stir bar.

-

Seal the vial and place it in a microwave reactor.

-

Set the reaction parameters: 170 °C, 10-30 minutes, with pre-stirring.

-

After irradiation, cool the vial to room temperature using compressed air.

-

Open the vial and transfer the contents to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford the N-substituted pyrrole.

-

Protocol 3: Modified Synthesis for Acid-Sensitive Substrates

This two-step, one-pot procedure is ideal for amines containing acid- or heat-labile functional groups, such as amino acid esters, as it proceeds at room temperature without strong acid.[5][9]

-

Reagents:

-

2,5-Dimethoxytetrahydrofuran (1.0 eq, 1.852 mmol)

-

Amine Hydrochloride (e.g., L-alanine methyl ester HCl, 1.0 eq, 1.852 mmol)

-

Sodium Acetate (NaOAc) (2.0 eq, 3.705 mmol)

-

Water and Dichloromethane (DCM)

-

-

Procedure:

-

Step 1 (Hydrolysis): In a round-bottom flask, heat 2,5-dimethoxytetrahydrofuran in water (3.0 mL) at reflux for 2 hours under a nitrogen atmosphere. This generates the more reactive 2,5-dihydroxytetrahydrofuran intermediate.

-

Allow the solution to cool to room temperature.

-

Step 2 (Condensation): Add dichloromethane (3.0 mL), the amine hydrochloride, and sodium acetate to the aqueous solution. The sodium acetate buffers the solution to a pH of approximately 5.

-

Stir the resulting biphasic mixture vigorously at room temperature for 15 hours, protecting it from light.

-

Make the reaction mixture alkaline by adding 2M sodium carbonate solution (5 mL).

-

Transfer the mixture to a separatory funnel and extract the pyrrole product with dichloromethane (3 x 5 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the high-purity pyrrole product. This method often avoids the need for column chromatography.[5]

-

References

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

The Paal-Knorr Synthesis of N-Substituted Pyrroles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry, provides a direct and efficient method for the preparation of N-substituted pyrroles. This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is of paramount importance in the fields of medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in a vast array of biologically active molecules.[1][2][3] This technical guide offers an in-depth exploration of the Paal-Knorr synthesis, encompassing its mechanism, quantitative data, detailed experimental protocols, and its application in the synthesis of therapeutic agents that modulate key signaling pathways.

Core Reaction Mechanism

The Paal-Knorr synthesis of N-substituted pyrroles proceeds through a well-established acid-catalyzed mechanism. The reaction is typically carried out under protic or Lewis acidic conditions with a primary amine.[4] The initial step involves the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, which enhances its electrophilicity. The primary amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.[4][5] Subsequently, the nitrogen of the hemiaminal performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic intermediate. The final step is a dehydration cascade, which results in the formation of the stable aromatic N-substituted pyrrole ring.[4][5]

References

A Technical Guide to the Palladium-Catalyzed N-Arylation of Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The introduction of an aryl group onto the nitrogen atom of a pyrrole ring is a critical transformation in synthetic chemistry. N-arylpyrroles are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these C–N bonds, offering significant advantages over traditional methods like the Ullmann condensation in terms of milder conditions, broader substrate scope, and improved functional group tolerance.[1][2][3] This guide provides an in-depth overview of the reaction's core principles, modern catalytic systems, and practical experimental protocols.

The Catalytic Cycle: Mechanism of N-Arylation

The generally accepted mechanism for the palladium-catalyzed N-arylation of pyrroles, a specific application of the Buchwald-Hartwig amination, proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle consists of three primary steps: oxidative addition, association and deprotonation of the N-H nucleophile, and reductive elimination.[1][3][4][5]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), which undergoes oxidative addition into the aryl halide (Ar-X) bond. This step forms a Pd(II) intermediate.

-

Association & Deprotonation : The pyrrole nucleophile coordinates to the Pd(II) complex. In the presence of a base, the pyrrole N-H proton is removed, forming a palladium-pyrrolide intermediate.

-

Reductive Elimination : The final step is the reductive elimination of the N-arylpyrrole product from the Pd(II) complex. This step forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", label="Figure 1: Catalytic Cycle of Pyrrole N-Arylation", fontcolor="#202124", fontsize=14, labelloc="b"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes pd0 [label="L\nPd(0)\nL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)-X\n|\nL", fillcolor="#FBBC05", fontcolor="#202124"]; pyrrole_complex [label="[Ar-Pd(II)-N(H)Pyrrole]+\n|\nL", fillcolor="#FBBC05", fontcolor="#202124"]; pyrrolide_complex [label="Ar-Pd(II)-N(Pyrrole)\n|\nL", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-N(Pyrrole)", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for cycle structure center [shape=point, width=0, height=0, label=""];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#EA4335"]; oa_complex -> pyrrole_complex [label=" Pyrrole\n Coordination", color="#4285F4"]; pyrrole_complex -> pyrrolide_complex [label=" Deprotonation\n (Base)", color="#4285F4"]; pyrrolide_complex -> product [label=" Reductive\n Elimination", color="#34A853"]; product -> pd0 [style=invis]; // For layout

// Cycle inputs and outputs sub1 [label="Ar-X", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; sub2 [label="Pyrrole-H", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base_h [label="Base-H+", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

sub1 -> oa_complex [style=dashed, arrowhead=none, color="#5F6368"]; sub2 -> pyrrole_complex [style=dashed, arrowhead=none, color="#5F6368"]; base -> pyrrole_complex [style=dashed, arrowhead=none, color="#5F6368"]; pyrrolide_complex -> base_h [style=dashed, arrowhead=none, color="#5F6368"];

// Place product outside the cycle {rank=same; pyrrolide_complex; product;} pyrrolide_complex -> pd0 [label=" ", color="#EA4335"]; }

Catalyst Systems and Reaction Scope

The success of the N-arylation reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. Modern catalyst systems have been developed to handle a wide range of substrates, including historically challenging and inexpensive aryl chlorides.[6][7]

Ligands: Bulky, electron-rich phosphine ligands are paramount to the reaction's efficiency. They stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step. Ligands such as keYPhos have demonstrated high efficacy in coupling various N-H heteroarenes with a broad array of aryl and heteroaryl chlorides at low catalyst loadings.[6][7][8]

Aryl Halides: While aryl iodides and bromides are traditionally used, recent advancements allow for the efficient use of aryl and heteroaryl chlorides. This is a significant advantage due to the wider availability and lower cost of chlorinated starting materials.[6][8] The reaction tolerates a wide range of functional groups on the aryl halide, including ethers, ketones, esters, and nitriles.

N-H Heteroarenes: Besides pyrrole, the methodology is applicable to a variety of other N-H containing heterocycles such as indoles and carbazoles.

Quantitative Data Summary

The following tables summarize the performance of a Pd/keYPhos catalyst system in the N-arylation of various heteroarenes with aryl chlorides.

Table 1: N-Arylation of Pyrrole with Various Aryl Chlorides Conditions: Pyrrole (1.0 mmol), Aryl Chloride (1.2 mmol), Pd(OAc)₂ (0.8 mol%), keYPhos (1.5 mol%), t-BuOK (1.5 mmol), THF, 50-70°C, 12h.

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 1-(p-tolyl)-1H-pyrrole | 95 |

| 2 | 4-Chloroanisole | 1-(4-methoxyphenyl)-1H-pyrrole | 92 |

| 3 | 1-Chloro-4-fluorobenzene | 1-(4-fluorophenyl)-1H-pyrrole | 89 |

| 4 | 4-Chlorobenzonitrile | 4-(1H-pyrrol-1-yl)benzonitrile | 85 |

| 5 | 2-Chlorotoluene | 1-(o-tolyl)-1H-pyrrole | 88 |

Table 2: N-Arylation of Various Heteroarenes with 4-Chlorotoluene Conditions: N-H Heteroarene (1.0 mmol), 4-Chlorotoluene (1.2 mmol), Pd(OAc)₂ (0.8 mol%), keYPhos (1.5 mol%), t-BuOK (1.5 mmol), THF, 50-70°C, 12h.

| Entry | N-H Heteroarene | Product | Yield (%) |

| 1 | Pyrrole | 1-(p-tolyl)-1H-pyrrole | 95 |

| 2 | Indole | 1-(p-tolyl)-1H-indole | 98 |

| 3 | Carbazole | 9-(p-tolyl)-9H-carbazole | 99 |

| 4 | 2-Methylindole | 2-methyl-1-(p-tolyl)-1H-indole | 96 |

(Data adapted from a study utilizing a Pd/keYPhos catalyst system.[7][8])

Experimental Protocols

Adherence to proper experimental technique, particularly the maintenance of an inert atmosphere, is crucial for achieving high yields and reproducibility in palladium-catalyzed reactions.

General Experimental Workflow

The typical workflow for setting up a Buchwald-Hartwig N-arylation reaction involves the careful assembly of reagents under an inert atmosphere to protect the oxygen-sensitive catalyst.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", label="Figure 2: General Experimental Workflow", fontcolor="#202124", fontsize=14, labelloc="b"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [color="#4285F4"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_glass [label="Oven-dry glassware\n(Flask, stir bar)"]; add_solids [label="Add solids to flask:\n- Pd Catalyst\n- Ligand\n- Base\n- Pyrrole/Aryl Halide (if solid)"]; inert [label="Seal flask, then\npurge & backfill\nwith inert gas (e.g., Argon)"]; add_liquids [label="Add via syringe:\n- Anhydrous Solvent\n- Pyrrole/Aryl Halide (if liquid)"]; react [label="Stir at specified\ntemperature for\nrequired time"]; workup [label="Cool, quench reaction,\nand perform aqueous workup\n(e.g., extraction with EtOAc)"]; purify [label="Dry organic layer,\nconcentrate, and purify\n(e.g., column chromatography)"]; end [label="Characterize\nPure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_glass; prep_glass -> add_solids; add_solids -> inert; inert -> add_liquids; add_liquids -> react; react -> workup; workup -> purify; purify -> end; }

Detailed Protocol for N-Arylation of Pyrrole with an Aryl Chloride

This protocol is representative of modern Buchwald-Hartwig amination methods using an efficient phosphine ligand system.[7][8]

Materials:

-

Palladium(II) Acetate [Pd(OAc)₂]

-

keYPhos ligand

-

Potassium tert-butoxide (t-BuOK)

-

Pyrrole

-

Aryl Chloride (e.g., 4-Chlorotoluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.008 mmol, 0.8 mol%), keYPhos (0.015 mmol, 1.5 mol%), and t-BuOK (1.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

-

Addition of Reagents: Under a positive pressure of argon, add pyrrole (1.0 mmol) and the aryl chloride (1.2 mmol) to the flask. If either is a liquid, add via syringe.

-

Solvent Addition: Add anhydrous THF (2.0 mL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with brine, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylpyrrole product.

This guide provides a foundational understanding and practical starting point for researchers looking to employ palladium-catalyzed N-arylation of pyrroles. The versatility of modern catalyst systems continues to expand the synthetic utility of this powerful C-N bond-forming reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues | CoLab [colab.ws]

Methodological & Application

Application Notes and Protocols for the Paal-Knorr Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-(1H-pyrrol-1-yl)benzoate via the Paal-Knorr pyrrole synthesis. This method involves the acid-catalyzed condensation of ethyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran. The Paal-Knorr synthesis is a widely recognized and efficient method for the formation of pyrrole rings.[1][2][3] These application notes include a step-by-step experimental procedure, tables summarizing the required materials and expected results, and a visual representation of the experimental workflow.

Introduction

The Paal-Knorr synthesis is a classic and robust method for the preparation of substituted pyrroles, which are important structural motifs in many biologically active compounds and pharmaceutical agents.[4][5] The reaction proceeds through the condensation of a 1,4-dicarbonyl compound (or its precursor) with a primary amine in the presence of an acid catalyst.[2][5] In this protocol, ethyl 4-aminobenzoate serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is used as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound. The reaction is typically carried out in a protic solvent such as ethanol with an acid catalyst like glacial acetic acid.

Data Presentation

Table 1: Materials Required

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.65 g (10 mmol) | Starting material |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.32 g (10 mmol) | 1,4-Dicarbonyl precursor |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | Solvent and catalyst |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | For work-up |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | For work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |

Table 2: Product Characterization and Expected Yield

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 5044-37-1 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molar Mass | 215.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 83-85 °C |

| Expected Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.15 (t, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 2H), 4.39 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.0, 142.5, 131.0, 127.5, 120.0, 119.5, 111.0, 61.0, 14.5 |

| IR (KBr, cm⁻¹) | 3140, 2980, 1710, 1605, 1520, 1365, 1280, 1100, 770 |

Experimental Protocol

This procedure details the synthesis of this compound on a 10 mmol scale.

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobenzoate (1.65 g, 10 mmol). b. Add glacial acetic acid (20 mL) to the flask and stir until the ethyl 4-aminobenzoate is fully dissolved. c. To this solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).

2. Reaction Execution: a. Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. b. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 3:7) as the eluent.

3. Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. c. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). d. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash them with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. The crude product, an off-white or pale yellow solid, can be purified by recrystallization from a minimal amount of hot ethanol. b. Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

5. Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of this compound.

Mandatory Visualization

References

Application Notes and Protocols: Microwave-Assisted Clauson-Kaas Synthesis of N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-arylpyrroles via the microwave-assisted Clauson-Kaas reaction. This modern approach offers significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and often milder, more environmentally friendly conditions.[1][2][3][4][5]

Introduction

The Clauson-Kaas reaction, first reported in 1952, is a well-established method for synthesizing N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[6][7] The application of microwave irradiation to this synthesis has emerged as a powerful tool, accelerating the reaction and enabling protocols that are often catalyst-free or utilize greener solvent systems like water.[6][8] The resulting N-arylpyrrole scaffold is a crucial component in a wide range of pharmaceuticals and biologically active compounds.[9][10]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture offers several key benefits:

-

Rapid Reaction Times: Reactions that typically take hours or days under conventional heating can often be completed in minutes.[1][3]

-

Higher Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[3]